molecular formula C16H16FN5 B12470282 1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12470282
M. Wt: 297.33 g/mol
InChI Key: WNXPKHCHQLHFAU-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of a fluorophenyl group in the structure enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of 1-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with hydrazine to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The resulting compound undergoes cyclization with formamide to form the pyrazolo[3,4-d]pyrimidine core. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction .

Chemical Reactions Analysis

1-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound prevents their phosphorylation activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar core structure but lacks the piperidine ring, which may affect its biological activity.

    1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The presence of a methoxy group instead of a fluorophenyl group can lead to differences in chemical reactivity and biological activity.

    3-(4-Phenoxyphenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a phenoxyphenyl group, which may enhance its binding affinity to certain targets

Properties

Molecular Formula

C16H16FN5

Molecular Weight

297.33 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C16H16FN5/c17-12-4-6-13(7-5-12)22-16-14(10-20-22)15(18-11-19-16)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2

InChI Key

WNXPKHCHQLHFAU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F

Origin of Product

United States

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